3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one
Description
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a hydroxyl group at position 3 and a pyridin-3-yl group at position 4. This structure combines a lactam ring (pyrrolidinone) with a pyridine moiety, conferring unique physicochemical and biological properties. Pyrrolidinone derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or bioactive molecules targeting neurological and metabolic pathways . The pyridine ring enhances aromatic interactions, while the hydroxyl group contributes to hydrogen-bonding capabilities, influencing solubility and receptor binding .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13) |
InChI Key |
FSKXGZNNGSEMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C1O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For example, the base-assisted cyclization of 3-cyanoketones can lead to the formation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The hydroxyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it useful in medicinal chemistry.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that similar compounds bind to the podophyllotoxin pocket of the protein gamma tubulin, indicating potential anticancer activity . The exact molecular pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one and related pyrrolidinone/pyridine derivatives:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one | -OH (3), pyridin-3-yl (5) | ~206.21 | Lactam core with polar and aromatic groups |
| 3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | -OH (3), -CH₃ (1), pyridin-3-yl (5) | ~220.24 | Methyl substitution increases lipophilicity |
| trans-3'-Hydroxycotinine | -OH (3), pyridin-3-yl (5), -CH₃ (1) | ~192.21 | Nicotine metabolite; similar pyrrolidine-pyridine scaffold |
| 3-Amino-1-hydroxy-pyrrolidin-2-one | -NH₂ (3), -OH (1) | ~116.12 | Amino group enhances reactivity and basicity |
| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | -Trityloxymethyl (5) | 357.44 | Bulky trityl group reduces solubility |
| 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | Pyridin-3-yl (5), pyrrolidin-1-yl (2) | ~334.37 | Extended fused-ring system for enhanced π-π interactions |
Key Observations :
- Amino vs. Hydroxyl Groups: Replacing the hydroxyl group with an amino group (as in 3-Amino-1-hydroxy-pyrrolidin-2-one) introduces basicity, altering solubility and hydrogen-bonding patterns .
- Steric Effects: The bulky trityloxymethyl group in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone significantly reduces solubility, limiting its utility in aqueous systems .
Physicochemical Properties
- Solubility : The hydroxyl and pyridine groups in 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one confer moderate water solubility, whereas methyl or trityl substitutions reduce it .
- Stability: Pyrrolidinone derivatives with electron-withdrawing groups (e.g., pyridine) exhibit enhanced stability under physiological conditions compared to aliphatic analogs .
Research Findings and Gaps
- Synthonic Studies : Computational modeling of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one predicts strong binding to enzymes with polar active sites, though experimental validation is needed.
- Knowledge Gaps: Applications of trityl-substituted derivatives (e.g., (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone) in medicinal chemistry are underexplored due to solubility challenges .
Biological Activity
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrrolidinone ring with a hydroxyl group and a pyridine moiety, which contribute to its unique chemical properties. The exploration of its biological activity is crucial for potential applications in medicinal chemistry and drug development.
The molecular formula of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one is with a molecular weight of 178.19 g/mol. Its IUPAC name is 3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one, and it has distinct structural characteristics that enhance its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
| InChI Key | FSKXGZNNGSEMFP-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one. For instance, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one were evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). One lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA, indicating significant antibacterial properties .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds can bind to specific protein targets, such as gamma tubulin, which may inhibit cancer cell proliferation . Additionally, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating intrinsic and extrinsic apoptotic pathways .
The mechanism of action for 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one involves interactions with various molecular targets:
- Protein Binding : The compound may bind to proteins involved in cell division and apoptosis, potentially disrupting their normal function.
- Cell Cycle Arrest : Evidence suggests that related compounds can induce S phase arrest in cancer cells, leading to reduced cell viability .
- Reactive Oxygen Species (ROS) Production : Compounds in this class may increase ROS levels, contributing to cytotoxic effects in cancer cells.
Study on Antibacterial Activity
A study published in Medicinal Chemistry reported the synthesis and evaluation of various derivatives of pyrrolidinones against MRSA. The lead compound showed promising antibacterial activity and could serve as a scaffold for developing new antibiotics targeting resistant strains .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in ovarian cancer cells through mechanisms involving DNA damage and cell cycle regulation . These findings suggest that the biological activity of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one may extend to therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
